methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is a synthetic organic compound with a complex structure It features a pyrazole ring, a morpholine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by morpholine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound’s structure suggests potential pharmacological properties. It could be investigated as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine moiety could enhance its binding affinity and selectivity, while the pyrazole ring might contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(morpholin-4-ylamino)benzoate
- Ethyl 4-(morpholin-4-ylamino)benzoate
- Methyl 3-(morpholin-4-ylamino)propanoate
Uniqueness
Compared to similar compounds, methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate stands out due to its pyrazole ring, which can impart unique chemical and biological properties. The presence of both the morpholine and ester groups further enhances its versatility in various applications.
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H22N4O4/c1-13(19-21-8-10-26-11-9-21)17-15(12-16(23)25-2)20-22(18(17)24)14-6-4-3-5-7-14/h3-7,20H,8-12H2,1-2H3/b19-13+ |
InChI Key |
KVTMSKJFYGYCDF-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Canonical SMILES |
CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.